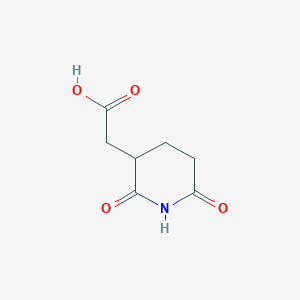

2-(2,6-Dioxopiperidin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dioxopiperidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.152. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Impact on Human Dental Pulp Stem Cells

2,4-Dicholorophenoxy acetic acid, while not the exact compound requested, has been studied for its biological effects on human dental pulp stem cells (hDPSCs). Research has demonstrated that exposure to varying concentrations of this herbicide can induce a hormetic response in cell viability and growth rates. At certain doses, it leads to G0/G1 cell cycle arrest, increased reactive oxygen species (ROS) levels, and apoptosis in hDPSCs. This suggests its potential impact on cellular health at higher concentrations, indicating a need for careful consideration of exposure levels in environments where similar compounds are present Samira Mahmoudinia, A. Niapour, H. Ghasemi Hamidabadi, M. Mazani, 2019.

Herbicide Structural Analysis

In another study, the crystal structure of fluroxypyr, a related herbicide with a different active moiety, was analyzed. This research contributes to the understanding of how structural attributes of herbicides influence their interaction with the environment and target organisms. The findings highlight the complex three-dimensional networks formed by these molecules, which could inform the design of more efficient and environmentally friendly herbicides Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016.

Environmental Impact and Toxicity Studies

Research into the environmental impact and toxicity of 2,4-D herbicide has shown its widespread use in agriculture and urban settings, potentially reaching natural environments through direct or indirect means. Studies focus on its toxicology and mutagenicity, with a particular emphasis on its effects on non-target species and human health. Such research is pivotal for understanding the broader implications of herbicide use and informs regulatory and safety guidelines Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.

Mechanisms of Herbicidal Action

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid, a structural relative, as an herbicide has been provided through studies identifying its physiological processes, perception, and signal transduction in plants. Understanding the molecular action mode of such compounds helps in developing more targeted and effective herbicidal strategies, reducing the impact on non-target species Yaling Song, 2014.

Synthesis and Electrochemical Applications

The synthesis and electrochemical properties of related compounds have been explored for potential applications beyond herbicide use. For example, the synthesis of terthiophene oligomer derivatives and their electropolymerization studies indicate potential applications in electrochemical sensors and other electronic devices. Such research opens new avenues for the application of these compounds in technology Youshan Zhang, Baoyang Lu, Liqi Dong, Hui Sun, D. Hu, H. Xing, X. Duan, Shuai Chen, Jingkun Xu, 2016.

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

this compound interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities leads to a decrease in the pathogenesis of diseases such as cancer .

Biochemical Pathways

The compound affects the biochemical pathway involving IDO1. By suppressing the activities of IDO1, it disrupts the normal functioning of this pathway, leading to a decrease in the pathogenesis of diseases .

Result of Action

The molecular and cellular effects of the action of this compound involve the suppression of IDO1 activities . This leads to a disruption in the normal functioning of the biochemical pathway involving IDO1, thereby decreasing the pathogenesis of diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(2,6-Dioxopiperidin-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of protein degradation. It interacts with enzymes such as E3 ligases, which are involved in the ubiquitin-proteasome pathway. This compound can form conjugates with various linkers, facilitating the targeted degradation of specific proteins. The nature of these interactions involves covalent bonding with the active sites of enzymes, leading to the modulation of their activity .

Cellular Effects

In cellular contexts, this compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those related to protein degradation and turnover. This compound can alter gene expression by modulating the stability of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by influencing the degradation of metabolic enzymes, thereby affecting metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a ligand for E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins. This process involves the formation of a covalent bond between the compound and the lysine residues of the target proteins, leading to their recognition and degradation by the proteasome. This mechanism is crucial for maintaining cellular homeostasis and regulating protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of protein levels and cellular processes observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, it effectively modulates protein degradation pathways without causing significant toxicity. At higher dosages, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to protein degradation. It interacts with enzymes such as E3 ligases and other components of the ubiquitin-proteasome system. These interactions can influence metabolic flux by altering the degradation rates of metabolic enzymes and other regulatory proteins, thereby affecting overall metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its effects. The compound’s distribution is crucial for its function, as it needs to reach target proteins and enzymes to modulate their activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often directed to compartments such as the cytoplasm and nucleus, where it interacts with target proteins and enzymes. These localization patterns are essential for its activity, as they ensure that the compound reaches the appropriate sites of action within the cell .

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNHMNRAYLJHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)